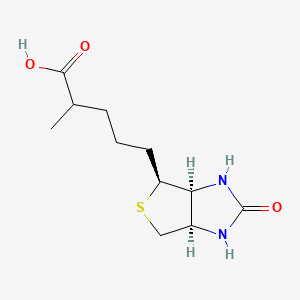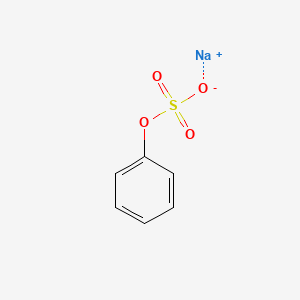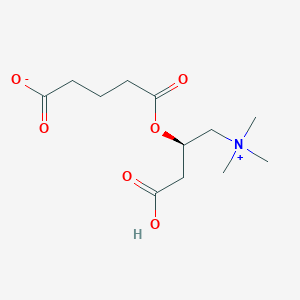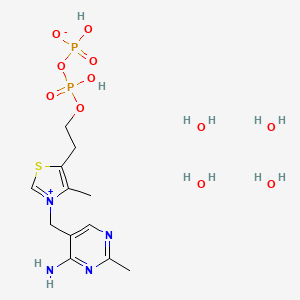
Cholecalciferol Glucuronide
Übersicht
Beschreibung
Cholecalciferol, also known as vitamin D3 and colecalciferol, is a type of vitamin D that is made by the skin when exposed to sunlight . It is found in some foods and can be taken as a dietary supplement . Glucuronidation is a common phase II metabolic pathway to eliminate small molecule drugs from the body . In this process, the glucuronic acid component of uridine diphosphate glucuronic acid is transferred to a substrate by any of several types of UDP-glucuronosyltransferase .
Synthesis Analysis
Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role . Synthetic methods for all classes of glucuronides are reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection .Chemical Reactions Analysis
Glucuronidation involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate . This process results in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry .Physical And Chemical Properties Analysis
Cholecalciferol is soluble in alcohol, ether, acetone, chloroform, and vegetable oil; it is insoluble in water . Glucuronides, on the other hand, are highly hydrophilic .Wissenschaftliche Forschungsanwendungen
Vitamin D Deficiency Management
Cholecalciferol, a form of vitamin D, is extensively used to manage vitamin D deficiency. It's preferred due to its positive results in musculoskeletal diseases and is recommended in clinical guidelines for osteoporosis management. Its pharmacokinetic properties allow for flexible administration schedules, contributing to better treatment adherence and effective elevation of serum vitamin D levels (Sosa Henríquez & Gómez de Tejada Romero, 2020).
Cancer Prevention
Cholecalciferol's role in cancer prevention is a subject of extensive research. While some studies highlight its potential in modulating biological mechanisms that could prevent cancer, the direct benefits in cancer prevention through cholecalciferol supplementation are yet to be established. The variability in individual response to supplementation is significant and warrants a tailored approach for maximum benefit (Matthias Henn et al., 2022).
Diabetes Management
In the context of type-2 diabetes, cholecalciferol has been investigated for its anti-inflammatory and hepatoprotective actions. It's believed that cholecalciferol supplementation could aid in reducing inflammation, improving glycemic control, and increasing insulin sensitivity, thereby contributing positively to diabetes management (T. Falalyeyeva et al., 2021).
Role in Dental Health
Cholecalciferol plays a crucial role in oral health. It's involved in the formation of enamel and dentin, metabolism of jaw bone tissue, and influences local immunity and antitumor reactions in oral tissues. It's being considered for inclusion in clinical guidelines for the prevention of dental diseases due to its wide-ranging effects on oral tissues and organs (N. G. Sarkisyan et al., 2022).
Reproductive Health and Assisted Reproduction
Cholecalciferol is also being explored for its potential role in reproductive health, particularly in conditions like polycystic ovary syndrome, endometriosis, and premature ovarian failure. It's believed to influence oocyte quality and the preparation of the endometrium for embryonic implantation, thus playing a potential role in assisted reproductive techniques (M. Fichera et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S,4S,5S,6R)-6-[(1S)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/t21-,24+,25-,26+,27+,28+,29+,30?,32-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMHKPFJPOTDCW-QNSBVHRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](CCC3=C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholecalciferol Glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)





![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)




![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)
